2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1799485-20-3, molecular formula: C12H14BBrF2O2) is a pinacol boronate ester widely utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a bromo-substituted aromatic ring with two fluorine atoms at the 2- and 6-positions, enhancing its electron-withdrawing properties and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . It is commercially available in high purity (≥98%) and is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation . Applications include its use in constructing advanced prostate cancer inhibitors and fluorinated building blocks for materials science .
Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACJUVNOHSKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799485-20-3 | |
| Record name | 2-(4-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1799485-20-3) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.95 g/mol. The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BBrF₂O₂ |
| Molecular Weight | 318.95 g/mol |
| CAS Number | 1799485-20-3 |
| Purity | ≥97% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Potential
Recent studies have indicated that boron-containing compounds can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation. The compound's structural features suggest it may interact with key proteins in cancer pathways.
- Mechanism of Action : The dioxaborolane moiety may act as a reversible inhibitor of certain kinases involved in cell signaling pathways such as MAPK/ERK. This pathway is crucial for regulating cell division and survival.
Antimicrobial Activity
Preliminary screening has suggested that this compound may possess antimicrobial properties. The presence of bromine and fluorine atoms enhances its lipophilicity and may improve membrane permeability.
- Research Findings : In vitro assays showed that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria. Further studies are needed to explore the full spectrum of antimicrobial efficacy .
Toxicological Profile
The safety profile of this compound is essential for its potential therapeutic applications. Toxicological assessments indicate:
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its ability to form stable complexes with various substrates. It can be utilized in:
- Cross-Coupling Reactions : Particularly in Suzuki-Miyaura coupling reactions where it acts as a boron source for the formation of carbon-carbon bonds. The presence of the bromine atom enhances its reactivity towards nucleophiles .
Medicinal Chemistry
Research has indicated potential applications in drug discovery and development:
- Anticancer Activity : Studies have shown that derivatives of boron compounds exhibit significant biological activity against cancer cell lines. The dioxaborolane structure is particularly interesting for designing inhibitors targeting specific enzymes involved in cancer metabolism .
- Biological Evaluations : Molecular docking studies have suggested that compounds similar to this dioxaborolane can effectively inhibit certain carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Chemistry : It can be employed as a building block for synthesizing boron-containing polymers, which are used in various applications including electronics and photonics .
Case Study 1: Anticancer Activity
A study published in December 2021 evaluated the anticancer properties of various boron-containing compounds, including derivatives of 2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated that these compounds exhibited significant inhibitory effects on cancer cell proliferation with IC50 values ranging from 10 to 30 nM against specific cancer cell lines .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 19.3 | hCA II |
| Compound B | 12.3 | hCA IX |
| Compound C | 39.9 | hCA XII |
Case Study 2: Synthesis and Characterization
In a recent publication focused on synthetic methodologies involving boron compounds, researchers synthesized several derivatives of the dioxaborolane using Suzuki coupling techniques. The study highlighted the efficiency of this compound in facilitating the formation of complex organic molecules with high yields and selectivity .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Arylboronate Esters
Reactivity and Electronic Effects
- Electron-Withdrawing Groups: The 2,6-difluoro and 4-bromo substituents in the target compound enhance its electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to non-halogenated analogs like 2-(4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 325142-91-4) .
- Steric Considerations : Bulky substituents (e.g., 9-anthryl in ) reduce reactivity due to steric hindrance, whereas the target compound’s compact difluoro-bromo configuration balances reactivity and stability .
- Synthetic Utility : The dichloro-dimethoxy analog () is tailored for anticancer drug synthesis, leveraging methoxy groups for solubility and chlorine for directing electrophilic substitutions .
Commercial Availability
- The target compound is widely available from suppliers like BLD Pharmatech and CymitQuimica in quantities up to 25g, whereas niche analogs (e.g., anthracene-based esters) are less accessible .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the conversion of an arylboronic acid or aryl halide precursor into the corresponding pinacol boronate ester, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative. The pinacol boronate esterification stabilizes the boron moiety and enhances the compound's utility in cross-coupling reactions.
Preparation from 4-Bromo-2,6-difluorophenylboronic Acid and Pinacol
A common method starts with the commercially available 4-bromo-2,6-difluorophenylboronic acid as the arylboronic acid precursor. The reaction proceeds by esterification with pinacol in an appropriate solvent such as acetonitrile under mild conditions.
- A suspension of 4-bromo-2,6-difluorophenylboronic acid in acetonitrile is stirred at room temperature.
- Pinacol is added in a stoichiometric amount (approximately equimolar or slight excess).
- The mixture is stirred for about 1.5 hours until a clear solution forms, indicating completion of esterification.
- The solvent is then removed under reduced pressure at 30–35°C to yield the crude product as a light yellow solid.
- The crude product can be purified by recrystallization or chromatography if necessary.
$$
\text{4-Bromo-2,6-difluorophenylboronic acid} + \text{Pinacol} \xrightarrow[\text{acetonitrile}]{\text{RT, 1.5 h}} \text{2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Room temperature (approx. 20°C) |
| Reaction time | 1.5 hours |
| Yield | Up to 99.7% (for related 4-bromo-phenyl derivative) |
| Product state | Light yellow solid |
| Characterization | ^1H NMR (CDCl3): δ 7.66 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 1.34 (s, 12H) |
Note: The above NMR data is for the 4-bromo-phenyl analogue but is indicative of the typical spectral pattern expected for the difluoro-substituted compound as well.
Alternative Preparation via Palladium-Catalyzed Borylation of Aryl Halides
Another widely used method is the palladium-catalyzed borylation of the corresponding aryl bromide (4-bromo-2,6-difluorobenzene) using bis(pinacolato)diboron as the boron source.
- Reactants: 4-bromo-2,6-difluorobenzene, bis(pinacolato)diboron
- Catalyst: Pd(dppf)Cl2·DCM (Palladium complex with diphenylphosphinoferrocene ligand)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-dioxane or acetonitrile
- Temperature: 80–90°C
- Time: 12–24 hours
- Atmosphere: Nitrogen or inert gas to avoid oxidation
$$
\text{4-Bromo-2,6-difluorobenzene} + \text{B}2(\text{pin})2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, 90°C}} \text{this compound}
$$
- This method provides good yields (typically 70–90%) of the desired boronate ester.
- The reaction is highly selective and tolerates the presence of electron-withdrawing fluorine substituents.
- Purification is usually achieved by silica gel chromatography.
- The method is scalable and suitable for producing gram to kilogram quantities.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pinacol esterification | 4-Bromo-2,6-difluorophenylboronic acid | None | Acetonitrile | 20 | 1.5 h | ~99.7* | Simple, mild conditions, high yield |
| Pd-catalyzed borylation | 4-Bromo-2,6-difluorobenzene | Pd(dppf)Cl2·DCM, KOAc | 1,4-Dioxane | 80–90 | 12–24 h | 70–90 | Requires catalyst, suitable for scale |
*Yield reported for related 4-bromophenyl derivative; expected similar for difluoro-substituted compound.
Notes on Reaction Optimization and Purification
- The pinacol esterification is straightforward but requires high purity of starting boronic acid to avoid side reactions.
- Pd-catalyzed borylation demands careful control of reaction atmosphere and temperature to prevent catalyst deactivation.
- Both methods benefit from inert atmosphere techniques to minimize oxidation of boron intermediates.
- Purification typically involves removal of solvent under vacuum followed by chromatography or recrystallization.
- Characterization by ^1H NMR, ^13C NMR, and sometimes ^19F NMR is essential to confirm structure and purity.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The compound is typically synthesized via boronylation of a bromo-difluorophenyl precursor. A common approach involves reacting 4-bromo-2,6-difluorophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (argon/nitrogen). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) to isolate the boronic ester. Reaction progress can be monitored using NMR to track fluorine substituents and NMR to confirm boron incorporation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy :
- NMR to confirm aromatic protons and methyl groups (δ 1.0–1.3 ppm for tetramethyl groups).
- NMR for fluorine environments (δ -110 to -120 ppm for aryl-F).
- NMR to verify boronate formation (δ 28–32 ppm).
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., CHBBrFO, expected [M+H]: 347.02).
- HPLC : For purity assessment (>95% by area normalization) .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Methodological Answer:
Optimization parameters include:
- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl for electron-deficient aryl bromides.
- Solvent System : Toluene/ethanol/water (4:1:1) at 80–100°C for 12–24 hours.
- Base : KCO or CsCO to deprotonate the boronate intermediate.
- Molar Ratios : 1.2:1 (boronate:aryl halide) to compensate for steric hindrance from the bromo and difluoro substituents.
Monitor reaction progress via NMR to track aryl-F signal disappearance .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
Discrepancies often arise from:
- Substrate Steric Effects : The 2,6-difluoro and 4-bromo groups hinder coupling partners. Use bulky ligands (e.g., SPhos) to mitigate.
- Solvent Polarity : Polar aprotic solvents (DMF) may improve solubility but increase side reactions. Test solvent mixtures systematically.
- Base Strength : Weak bases (NaHCO) underperform; switch to stronger bases (CsCO) and validate via control experiments.
Cross-reference studies using kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .
Advanced: What are the challenges in synthesizing derivatives for electronic materials applications?
Methodological Answer:
Challenges include:
- Electron-Withdrawing Effects : The bromo and difluoro groups reduce electron density, complicating electrophilic substitution. Use directing groups (e.g., boronate esters) to guide functionalization.
- Stability Under Harsh Conditions : The dioxaborolane ring may degrade at high temperatures. Optimize reactions below 120°C and use microwave-assisted synthesis for shorter reaction times.
- Characterization of Electronic Properties : Use cyclic voltammetry to measure HOMO/LUMO levels and UV-Vis spectroscopy to assess - transitions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of boron-containing vapors.
- Storage : Under inert gas (argon) at -20°C to prevent hydrolysis of the boronate ester.
- Spill Management : Neutralize with damp sand and dispose as hazardous waste (EPA Category D) .
Advanced: How does the bromo substituent influence regioselectivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
The 4-bromo group acts as a directing group in SNAr:
- Meta-Directing Effects : The electron-withdrawing bromo and fluorine substituents activate the ring for attack at the meta position relative to bromine.
- Competing Pathways : Competing Suzuki coupling may occur if palladium catalysts are present. Use protecting groups (e.g., TMS) for the boronate moiety during SNAr.
Validate regioselectivity via NMR coupling constants and X-ray crystallography .
Advanced: What computational methods predict reactivity trends for this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki coupling (e.g., B3LYP/6-31G* basis set).
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.
- Solvent Effects : Apply PCM models to simulate toluene/water interfaces.
Compare computational results with experimental kinetic data to refine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
